tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(2-fluorobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHFMYSHLPZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-fluorobenzaldehyde and ethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the consistent quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
Analysis:
- Fluorine Position : The ortho-fluorine in the target compound contrasts with para-fluorine in ’s pyrrole derivative. Ortho substitution increases steric hindrance and may alter hydrogen-bonding capacity compared to para-substituted analogs .
- Formamides participate in hydrogen bonding, which could enhance crystallinity or target binding .
- Bicyclic vs. Linear Scaffolds : Compounds like the bicyclic carbamate in exhibit rigid structures favoring spatial orientation in drug-receptor interactions, whereas the target compound’s linear ethyl chain offers flexibility .
Pharmacological and Regulatory Context
- Bioactivity: Unlike ortho-fluoroacrylfentanyl (), a potent opioid, the target compound lacks reported activity.
Data Table: Structural and Functional Comparison
Biological Activity
Tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate is a synthetic organic compound with the molecular formula C14H20FN2O3. It features a tert-butyl group, a fluorophenyl moiety, and a formamidoethyl group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms, including:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate binding and subsequent catalysis.
- Receptor Modulation : It can interact with receptors to either enhance or inhibit signaling pathways, influencing physiological responses.
Research Findings
Recent studies have investigated the biological activity of this compound in various contexts. Key findings include:
1. Antiviral Activity
Research has indicated that compounds similar to this compound exhibit inhibitory effects against viral proteases, such as those from coronaviruses. For instance, studies have shown that peptidomimetic compounds with structural similarities can effectively inhibit the SARS-CoV 3CL protease, which is crucial for viral replication .
2. In Vitro Studies
In vitro assays have demonstrated that the compound possesses significant biological activity against certain cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the fluorophenyl group can enhance potency against specific targets.
3. Pharmacokinetics
The presence of a fluorine atom in the structure is believed to influence the pharmacokinetic properties of the compound, potentially leading to improved bioavailability and metabolic stability compared to non-fluorinated analogs .
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate?
The synthesis typically involves coupling tert-butyl carbamate derivatives with fluorinated aromatic amines. Key steps include:
- Reagents : Use of coupling agents like EDCI/HOBt or cesium carbonate with tetrabutylammonium iodide (TBAI) to enhance efficiency .
- Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 40–60°C in anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of the carbamate group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or crystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity and detect impurities .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl protons at 6.8–7.5 ppm) .
- FT-IR : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
Q. What are the critical stability considerations during storage and handling?
- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent moisture absorption and photodegradation .
- Decomposition Risks : Avoid exposure to strong acids/bases (risk of carbamate cleavage) or oxidizing agents .
Advanced Research Questions
Q. What mechanistic insights govern its reactivity in nucleophilic substitution reactions?
- Carbamate Reactivity : The tert-butyl carbamate group acts as a protecting group for amines. Its cleavage under acidic conditions (e.g., TFA in DCM) proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
- Fluorophenyl Influence : The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or thiols) .
Q. How can researchers assess its bioactivity in neurological or anticancer studies?
Q. How should contradictory data on reaction yields or bioactivity be resolved?
- Case Example : Discrepancies in Suzuki coupling yields (40–75%) may arise from:
- Catalyst Variability : Use Pd(PPh₃)₄ vs. PdCl₂(dppf) .
- Solvent Effects : Polar aprotic solvents (DMF) favor higher yields than THF .
- Resolution Strategy : Replicate experiments under standardized conditions (e.g., 60°C, 12 hours) and validate via LC-MS to identify side products .
Comparative Analysis of Structural Analogs
| Compound | Key Features | Biological Impact | Reference |
|---|---|---|---|
| tert-Butyl (2-amino-5-(CF₃)phenyl)carbamate | Trifluoromethyl group enhances metabolic stability | Improved kinase inhibition | |
| Ethyl N-(2-fluorophenyl)carbamate | Ethyl group increases lipophilicity | Reduced CNS penetration | |
| tert-Butyl N-[2-(fluorosulfonyl)ethyl]carbamate | Fluorosulfonyl moiety enables covalent protein binding | Potent enzyme inhibitor |
Methodological Best Practices
- Synthesis Scalability : Transition from batch to continuous flow reactors for multi-gram synthesis (residence time: 30–60 min) .
- Toxicity Screening : Conduct Ames tests (bacterial reverse mutation) and zebrafish embryo assays to evaluate genotoxicity and developmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
